molecular formula C4H6Br3N3 B2540274 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide CAS No. 1803592-86-0

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B2540274
CAS No.: 1803592-86-0
M. Wt: 335.825
InChI Key: KUPKOAOSTVRDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery applications. This compound integrates a multifunctional 1,2,4-triazole core, a privileged scaffold in pharmaceuticals, with two distinct reactive sites that make it a highly versatile building block for constructing complex bioactive molecules . The 1,2,4-triazole pharmacophore is a cornerstone in numerous FDA-approved therapeutics, including the breast cancer treatments letrozole and anastrozole, underscoring its critical role in targeting hormone-dependent diseases . The strategic bromination and side-chain functionalization of this reagent are intended to enhance its utility in structure-activity relationship (SAR) studies, particularly in the development of novel anticancer agents. Research into diarylated 1,2,4-triazole derivatives has demonstrated significant potency against human breast cancer cell lines such as MCF-7, with lead compounds inducing apoptosis through mitochondrial membrane permeabilization and elevation of pro-apoptotic proteins . Furthermore, the 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities, serving as a key precursor for compounds with potential antiviral, antimicrobial, and antifungal properties . This reagent is provided exclusively for research purposes to support the synthesis and exploration of new chemical entities in these vital therapeutic areas.

Properties

IUPAC Name

3-bromo-1-(2-bromoethyl)-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2N3.BrH/c5-1-2-9-3-7-4(6)8-9;/h3H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPKOAOSTVRDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-86-0
Record name 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of 1-(2-ethyl)-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding triazole derivatives with reduced bromine content.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions include substituted triazoles, triazole oxides, and reduced triazole derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H6Br2N4
  • Molecular Weight : 248.93 g/mol
  • CAS Number : 1803592-86-0
  • Purity : >95%
  • Form : Hydrobromide salt

The compound features a triazole ring with two bromine substituents, which enhances its reactivity and provides a foundation for various chemical transformations.

Chemistry

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and as a reagent in various organic transformations. The presence of bromine atoms allows for diverse coupling reactions and modifications.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes or interact with biological receptors, impacting cellular functions.

Medicine

In the field of medicine, ongoing research aims to explore its role as a pharmaceutical intermediate . Its structural characteristics suggest potential applications in drug development, particularly against infectious diseases and cancer.

Industry

Industrially, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable for synthesizing various industrial products.

Anticancer Activity

Research indicates that triazole derivatives can be effective against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazoleHCT116Not specifiedInduces apoptosis
Related Triazole CompoundMDA-MB-2312.70Inhibits proliferation
Related Triazole CompoundHT-290.01 (hypoxic)Induces apoptosis

These findings suggest that this compound could have significant anticancer properties through apoptosis induction.

Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various triazole compounds against clinical isolates:

  • Results : Certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics.

This highlights the potential use of this compound in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with various biological receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and applications of analogous brominated triazoles:

Compound Name Molecular Formula Substituents/Features Melting Point (°C) Key Applications/Properties References
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide C₄H₇Br₂N₃·HBr 3-Br, 2-bromoethyl, HBr salt N/A Intermediate in organic synthesis
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate C₉H₈BrN₃·HBr·H₂O 4-bromomethylphenyl, HBr salt, hydrate >280 (dec.) High thermal stability
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS 3-bromophenyl, benzoxazole, thione N/A Antifungal/antibacterial activity
1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide C₅H₈BrN₃·HBr 3-bromopropyl, HBr salt N/A Agrochemical intermediate
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole C₉H₅BrF₃N₃O 3-Br, 4-CF₃OPh 69–70 Antiviral/antimicrobial applications
5-Bromo-3-(1-pyrrolidinyl)-1H-1,2,4-triazole hydrobromide C₆H₉BrN₄·HBr 5-Br, 3-pyrrolidinyl, HBr salt N/A Bioactive lead compound

Key Differentiators

  • Dual Bromine Substitution: The target compound’s 3-bromo and 2-bromoethyl groups offer two reactive sites, distinguishing it from mono-brominated analogs like 3-bromo-1-methyl-1H-1,2,4-triazole ().
  • Salt vs. Neutral Forms: Hydrobromide salts (e.g., target compound) exhibit distinct crystallinity and solubility profiles compared to non-ionic analogs like 5-bromo-3-(ethylthio)-1H-1,2,4-triazole ().

Biological Activity

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C5_5H6_6Br2_2N4_4
  • Molecular Weight : 248.93 g/mol
  • CAS Number : 1803592-8

Physical Properties

  • Purity : >95%
  • Form : Hydrobromide salt

This compound exhibits various biological activities attributed to its triazole moiety. Triazoles are known for their ability to interact with biological targets through multiple mechanisms, including:

  • Inhibition of Enzymes : Triazole derivatives often act as inhibitors of enzymes involved in critical biological pathways.
  • Anticancer Activity : Several studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has shown that triazole derivatives can be effective against different cancer cell lines. For instance, studies involving related triazole compounds have reported IC50_{50} values indicating significant cytotoxic effects on various cancer types.

CompoundCell LineIC50_{50} (µM)Mechanism
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazoleHCT116Not specifiedInduces apoptosis
Related Triazole CompoundMDA-MB-2312.70Inhibits proliferation
Related Triazole CompoundHT-290.01 (hypoxic)Induces apoptosis

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    A study demonstrated that a related triazole derivative significantly induced apoptosis in HCT116 cells by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. This resulted in the release of cytochrome c and subsequent activation of caspases .
  • Inhibition of Cancer Cell Migration :
    Another investigation focused on the migration of cancer cells treated with a triazole derivative. The results indicated a marked reduction in cell migration after treatment, suggesting that these compounds could inhibit metastatic behavior in cancer cells .
  • Selectivity Against Normal Cells :
    Importantly, some studies have reported that certain triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, and what are the critical reaction parameters?

  • Methodology : The synthesis typically involves alkylation of the triazole core. A two-step approach is common:

  • Step 1 : React 3-bromo-1H-1,2,4-triazole with 1,2-dibromoethane in the presence of a base (e.g., Cs₂CO₃) and a copper(I) catalyst (e.g., CuI) under inert conditions. Solvents like DMSO or DMF are used at 80–100°C for 12–24 hours .
  • Step 2 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., EtOAc/hexanes mixture).
  • Critical Parameters : Temperature control (±5°C), catalyst loading (0.1–5 mol%), and stoichiometric ratios (1:1.2 triazole:dibromoethane) to minimize di-alkylation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Techniques :

  • ¹H/¹³C NMR : Identify protons on the triazole ring (δ 8.4–9.0 ppm for H-5) and bromoethyl substituents (δ 3.5–4.5 ppm for CH₂Br).
  • MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~314) and bromine isotope patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions with the hydrobromide counterion .
    • Key Analyses : Purity assessment via HPLC (>95%), thermal stability via DSC (decomposition >280°C) .

Advanced Research Questions

Q. How can competing substitution or elimination reactions be minimized during the alkylation of the triazole core?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce elimination pathways .
  • Catalyst Screening : Test Pd or Ni catalysts for milder conditions compared to Cu-based systems, which may reduce side reactions .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2 hours) to control reaction kinetics .
    • Data Contradiction Note : Conflicting yields (23–73% in similar syntheses) suggest solvent purity and moisture content significantly impact reproducibility .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies involving this compound?

  • Methodological Approaches :

  • Standardized Assays : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for hydrobromide counterion effects, which may alter solubility .
  • Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies >10-fold may indicate impurities or isomer formation .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with activity trends to identify structure-activity relationships (SAR) .
    • Case Study : In triazole derivatives, bioactivity variations of 30–60% inhibition in enzyme assays correlate with substituent positioning (e.g., bromoethyl vs. methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.